5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile
Overview
Description
5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile, also known as TP003, is a chemical compound with the molecular formula C23H16F3N3O . It has a molecular weight of 407.4 g/mol .
Molecular Structure Analysis
The molecular structure of TP003 includes several fluorine atoms and a nitrile group, which contribute to its unique properties . The InChI string for TP003 isInChI=1S/C23H16F3N3O/c1-23 (2,30)18-7-8-29-20 (12-28-22 (29)21 (18)26)13-3-6-19 (25)17 (10-13)16-5-4-15 (24)9-14 (16)11-27/h3-10,12,30H,1-2H3
. Physical And Chemical Properties Analysis
TP003 has a molecular weight of 407.4 g/mol and a XLogP3-AA value of 4.8, which is a measure of its lipophilicity . It has one hydrogen bond donor .Scientific Research Applications
1. Metabotropic Glutamate Receptor Antagonists
Studies have shown the potential of certain benzonitrile derivatives as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. For example, compounds like 3-[Substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles have been identified as highly potent and selective mGlu5 receptor antagonists. These compounds have good pharmacokinetics, brain penetration, and in vivo receptor occupancy, indicating their potential in neurological research and therapy (Tehrani et al., 2005).
2. Imaging Agents for Neurodegenerative Disorders
Fluorine-substituted imidazo[1,2-a]pyridines have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, including fluoroethoxy and fluoropropoxy derivatives, have been suggested for use as imaging agents in studying neurodegenerative disorders due to their biodistribution patterns in rats, which parallel the known localization of PBRs (Fookes et al., 2008).
3. Antitumor Activities in Raf Kinase Inhibitors
Novel imidazole acyl urea derivatives, including fluorine-substituted compounds, have been synthesized and tested for their antitumor activities. These derivatives have shown inhibitory activities against human gastric carcinoma cell lines, highlighting their potential role in cancer research and treatment. Specifically, compounds with fluoro-substituted imidazole groups have exhibited significant inhibitory activities (Zhu, 2015).
4. Synthesis of Low-Cost Luminescent Materials
Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized using a one-pot, three-component condensation process, has shown that these compounds have significant optical properties. They exhibit fluorescence in specific nm ranges with a remarkable Stokes' shift, making them suitable for applications in creating luminescent low-cost materials (Volpi et al., 2017).
properties
IUPAC Name |
5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMDWXJSSJHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108234 | |
Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile | |
CAS RN |
628690-75-5 | |
Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628690-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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